![molecular formula C14H11NO B7786688 (E)-3-Phenyl-1-(pyridin-2-yl)prop-2-en-1-one CAS No. 5337-53-1](/img/structure/B7786688.png)
(E)-3-Phenyl-1-(pyridin-2-yl)prop-2-en-1-one
Overview
Description
“(E)-3-Phenyl-1-(pyridin-2-yl)prop-2-en-1-one” is a chemical compound with the molecular formula C14H11NO . It is a type of heterocyclic chalcone .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, substituted (E)-3-phenyl-1-(pyridin-3-yl)prop-2-en-1-one (E,Z)- O -alkyl- and O -benzyloximes were synthesized by oximation of (E)-3-phenyl-1-(pyridin-3-yl)prop-2-en-1-ones (azachalcones), followed by alkylation of the resulting oximes under different conditions .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C14H11NO/c16-14(13-8-4-5-11-15-13)10-9-12-6-2-1-3-7-12/h1-11H/b10-9+ .Physical And Chemical Properties Analysis
The molecular weight of “(E)-3-Phenyl-1-(pyridin-2-yl)prop-2-en-1-one” is 209.24 g/mol . It has a XLogP3-AA value of 3, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors .Scientific Research Applications
Fungicidal Activity : A study by Kuzenkov and Zakharychev (2019) synthesized substituted (E)-3-phenyl-1-(pyridin-3-yl)prop-2-en-1-one (E,Z)-O-alkyl- and O-benzyloximes, demonstrating good fungicidal activity (Kuzenkov & Zakharychev, 2019).
Pharmacological and Biological Screening : Bhat et al. (2014) explored the synthesis of novel pyrimidine derivatives from 3-substituted phenyl-1-(pyridin-2-yl)prop-2-en-1-one. These compounds showed significant anti-inflammatory, analgesic, cytotoxic, and antitubercular activities (Bhat et al., 2014).
Molecular Structure Studies : Fun et al. (2012) conducted a study on the molecular structure of a compound similar to (E)-3-Phenyl-1-(pyridin-2-yl)prop-2-en-1-one, examining its conformation and intermolecular interactions (Fun et al., 2012).
Phosphorescence Properties : Li and Yong (2019) synthesized positional isomers of (E)-3-Phenyl-1-(pyridin-2-yl)prop-2-en-1-one, demonstrating their varying phosphorescent colors and quantum yields, as well as reversible phosphorescent color switching in response to acid-base vapor stimuli (Li & Yong, 2019).
Cytotoxicity Evaluation for Anticancer Agents : Alam et al. (2016) synthesized and evaluated the cytotoxicity of (E)-3-(3-Aryl-1-phenyl-1H-pyrazol-4-yl)-1-(pyridin-3-yl)prop-2-en-1-ones against human cancer cell lines, identifying compounds with significant cytotoxicity (Alam et al., 2016).
Antimicrobial Activity : Ashok et al. (2014) investigated (E)-1-aryl-3-[2-(piperidin-1-yl)quinolin-3-yl]prop-2-en-1-ones for their antimicrobial activity, revealing good efficacy against bacterial and fungal strains (Ashok et al., 2014).
Future Directions
properties
IUPAC Name |
(E)-3-phenyl-1-pyridin-2-ylprop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c16-14(13-8-4-5-11-15-13)10-9-12-6-2-1-3-7-12/h1-11H/b10-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYLCENCUQKANA-MDZDMXLPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-Phenyl-1-(pyridin-2-yl)prop-2-en-1-one | |
CAS RN |
5337-53-1 | |
Record name | NSC96501 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96501 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC798 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=798 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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